2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol
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Overview
Description
2-(BENZYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid with various reagents to form the quinazolinone scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group yields sulfoxides or sulfones, while reduction of the quinazolinone core produces dihydroquinazolinones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit multiple protein kinases, including VEGFR2, EGFR, and HER2, which are involved in cell signaling pathways that regulate cell growth and survival . By inhibiting these kinases, the compound can induce apoptosis and inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylquinazolin-4(3H)-one: Another quinazolinone derivative with similar biological activities, including kinase inhibition and anti-cancer properties.
3-Phenylquinazolin-4-one: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
2-(BENZYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE stands out due to its unique combination of a benzylsulfanyl group and a cyclohexyl substituent, which contribute to its distinct chemical and biological properties. This structural uniqueness enhances its potential as a multi-targeted therapeutic agent .
Properties
Molecular Formula |
C26H28N2OS |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-cyclohexyl-5-methyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C26H28N2OS/c1-26(20-13-6-3-7-14-20)16-19-12-8-9-15-21(19)23-22(26)24(29)28-25(27-23)30-17-18-10-4-2-5-11-18/h2,4-5,8-12,15,20H,3,6-7,13-14,16-17H2,1H3,(H,27,28,29) |
InChI Key |
DWVPQNLKURFDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC4=CC=CC=C4)C5CCCCC5 |
Origin of Product |
United States |
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